5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate
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Overview
Description
5,6,6-Trimethyl-3-oxobicyclo[221]heptane-2-sulfonate is a bicyclic compound with a unique structure that includes a sulfonate group
Preparation Methods
The synthesis of 5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[2.2.1]heptane derivatives.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases to facilitate the formation of the sulfonate group.
Industrial Production: Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate can be compared with similar compounds such as:
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid: This compound has a similar structure but differs in the position of the methyl groups.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen bridge and are studied for their bioactive properties.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but have different functional groups, leading to varied chemical and biological activities.
Properties
Molecular Formula |
C10H15O4S- |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate |
InChI |
InChI=1S/C10H16O4S/c1-5-6-4-7(10(5,2)3)9(8(6)11)15(12,13)14/h5-7,9H,4H2,1-3H3,(H,12,13,14)/p-1 |
InChI Key |
WQESTXBGOYWEQR-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2CC(C1(C)C)C(C2=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
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